3-[(3-methylbenzyl)oxy]pyridin-2-amine
Description
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-5-11(8-10)9-16-12-6-3-7-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPZUKLALUTIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylbenzyl)oxy]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-amine and 3-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylbenzyl)oxy]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully hydrogenated pyridine compounds.
Scientific Research Applications
3-[(3-methylbenzyl)oxy]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-methylbenzyl)oxy]pyridin-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Anti-Inflammatory TAC5 Series Derivatives
Key Observations :
- Substituent Position: The para-amino group in TAC5-a enhances anti-inflammatory efficacy compared to meta-substituted derivatives, likely due to improved hydrogen bonding with TLRs .
- Electronic Effects : Electron-donating groups (e.g., -NH₂ in TAC5-a) improve activity, while electron-withdrawing groups (e.g., -Cl in dichloro analog) may reduce binding affinity .
- Steric Effects : The 3-methyl group in the target compound may hinder interactions with TLRs compared to smaller substituents.
Antimicrobial Schiff Base Derivatives
Key Observations :
Biological Activity
The compound 3-[(3-methylbenzyl)oxy]pyridin-2-amine is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 201.27 g/mol
This compound features a pyridine ring substituted with a methoxy group and an amine, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. In vitro assays have shown that this compound has activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its ability to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses. In cell-based assays, this compound demonstrated a reduction in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in signal transduction pathways, particularly those associated with inflammation and cancer.
- Interaction with Receptors : Binding studies suggest that it may interact with various receptors, modulating their activity and leading to altered cellular responses.
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives similar to this compound:
- Cancer Treatment : In a study involving xenograft models, compounds structurally related to this compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents.
- Chronic Inflammatory Diseases : A clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis showed promising results, with reduced disease activity scores and improved quality of life indicators.
Q & A
Basic: What are the standard synthetic protocols for preparing 3-[(3-methylbenzyl)oxy]pyridin-2-amine, and how are intermediates characterized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-aminopyridine derivatives with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Step 2: Monitor reaction progress using thin-layer chromatography (TLC) with dichloromethane as the mobile phase and UV visualization .
- Intermediate Characterization: Use ¹H/¹³C NMR to confirm regioselectivity (e.g., δ ~5.11 ppm for benzyloxy protons) and FTIR for functional groups (e.g., 1596 cm⁻¹ for C=N stretches) .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
- X-ray Crystallography: Single-crystal analysis (e.g., R factor = 0.067) confirms bond lengths (mean C–C = 0.004 Å) and torsion angles .
- Spectroscopy: ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.31–7.49 ppm for benzyl groups) and amine protons (δ ~10.72 ppm). HRMS validates molecular mass (e.g., [M+H]⁺ calculated vs. observed) .
Advanced: What strategies resolve contradictions in synthetic yields when scaling up reactions?
Answer:
- Parameter Optimization: Adjust solvent polarity (e.g., switch from ethanol to DMSO for solubility) or catalyst loading (e.g., Pd(OAc)₂ at 0.02 equiv. for Buchwald-Hartwig amination) .
- Byproduct Analysis: Use LC-MS to detect side products (e.g., N-oxide derivatives from oxidation) and refine purification (e.g., gradient column chromatography) .
Advanced: How can computational methods elucidate structure-activity relationships (SAR) for kinase inhibition?
Answer:
- Docking Studies: Use PDB structures (e.g., 2WOT for ALK5 inhibitors) to model binding interactions. Hydrophobic pockets near the ATP-binding cleft are critical for ATP-independent inhibitors .
- MD Simulations: Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize substituent modifications (e.g., trifluoromethyl groups for enhanced binding) .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
- Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation.
- Lyophilize hygroscopic derivatives (e.g., hydrochloride salts) and confirm purity via HPLC (≥95%) before long-term storage .
Advanced: How are in vitro kinase assays designed to evaluate ATP-independent inhibition?
Answer:
- Biochemical Assays: Use unphosphorylated Akt1 (PDB: 12j) in FRET-based assays with fluorescent ATP analogs (e.g., Alexa Fluor 647). Measure IC₅₀ values under ATP-saturating conditions to confirm non-competitive inhibition .
- Cellular Validation: Monitor downstream targets (e.g., PRAS40 phosphorylation via Western blot) in cancer cell lines treated with 1–10 µM inhibitor .
Basic: What analytical techniques identify impurities in synthesized batches?
Answer:
- HPLC-MS: Use C18 columns (ACN/water gradient) to detect unreacted starting materials or dehalogenation byproducts.
- Elemental Analysis: Confirm stoichiometry (e.g., C, H, N within 0.3% of theoretical values) for regulatory compliance .
Advanced: How can solubility challenges in biological assays be mitigated?
Answer:
- Formulation: Prepare dimethyl sulfoxide (DMSO) stock solutions (10 mM) and dilute in assay buffer with 0.1% pluronic F-68 to prevent aggregation.
- Prodrug Design: Introduce phosphate esters at the pyridinylamine group for enhanced aqueous solubility .
Basic: What safety precautions are required when handling this compound?
Answer:
- Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; LC-MS/MS traces of benzyl derivatives may exhibit mutagenic potential.
- Consult SDS for spill management (e.g., absorb with vermiculite) .
Advanced: How do structural modifications impact ligand efficiency in metal coordination complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
